2,2,2-Trichloro-N-(4-methylphenyl)acetamide
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Overview
Description
2,2,2-Trichloro-N-(4-methylphenyl)acetamide: is an organic compound with the molecular formula C9H8Cl3NO It is a derivative of acetamide, where the acetamide group is substituted with a 4-methylphenyl group and three chlorine atoms at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{4-methylphenylamine} + \text{trichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trichloro-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: N-substituted acetamides.
Reduction: Partially or fully dechlorinated acetamides.
Oxidation: Carboxylic acids or aldehydes derived from the methyl group.
Scientific Research Applications
2,2,2-Trichloro-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
- 2,2,2-Trichloro-N-(3-methylphenyl)acetamide
- 2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide
- 2,2,2-Trichloro-N-(4-chloro-2-methylphenyl)acetamide
Comparison:
- 2,2,2-Trichloro-N-(4-methylphenyl)acetamide is unique due to the presence of the 4-methyl group, which can influence its reactivity and interactions with other molecules.
- 2,2,2-Trichloro-N-(3-methylphenyl)acetamide has a similar structure but with the methyl group in a different position, potentially altering its chemical properties.
- 2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide contains a methoxy group instead of a methyl group, which can significantly change its reactivity and solubility.
- 2,2,2-Trichloro-N-(4-chloro-2-methylphenyl)acetamide has an additional chlorine atom on the phenyl ring, which can affect its chemical behavior and potential applications.
Properties
CAS No. |
2564-09-2 |
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Molecular Formula |
C9H8Cl3NO |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C9H8Cl3NO/c1-6-2-4-7(5-3-6)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14) |
InChI Key |
LHVVPHWPKHHJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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